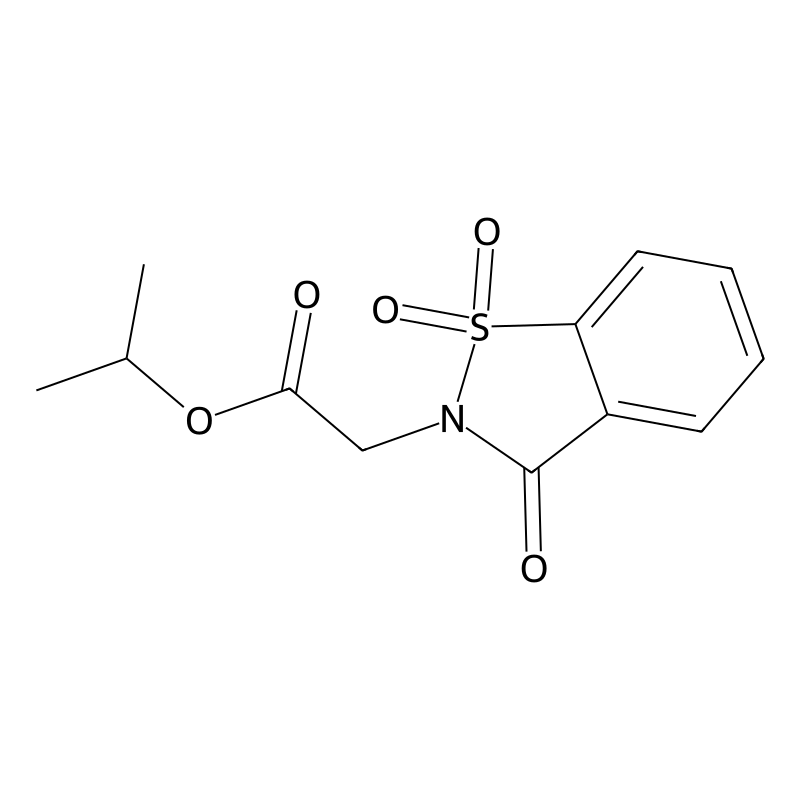

Saccharin N-(2-acetic acid isopropyl ester)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Saccharin and its Derivatives as Catalysts

Specific Scientific Field: Organic Chemistry

Summary of the Application: Saccharin and its derivatives, including Saccharin N-(2-acetic acid isopropyl ester), have been found to act as catalysts for a wide variety of organic transformations.

Methods of Application or Experimental Procedures: The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac.

Results or Outcomes: The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation etc.

Saccharin N-(2-acetic acid isopropyl ester) as Piroxicam Impurity F

Specific Scientific Field: Pharmaceutical Chemistry

Methods of Application or Experimental Procedures: As an impurity of Piroxicam, Saccharin N-(2-acetic acid isopropyl ester) might be produced during the synthesis of Piroxicam or appear due to the degradation of Piroxicam.

Results or Outcomes: The presence of impurities in pharmaceuticals could potentially affect the safety and efficacy of the drug.

Saccharin N-(2-acetic acid isopropyl ester) as a Chemical Standard

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Saccharin N-(2-acetic acid isopropyl ester) is used as a chemical standard in analytical chemistry Chemical standards are substances with a known concentration and purity, used in quantitative analysis to calibrate instruments and to prepare standard solutions

Methods of Application or Experimental Procedures: As a chemical standard, Saccharin N-(2-acetic acid isopropyl ester) can be used in various analytical techniques such as High Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) The standard is used to identify and quantify the presence of specific substances in a sample

Results or Outcomes: The use of Saccharin N-(2-acetic acid isopropyl ester) as a chemical standard helps ensure the accuracy and reliability of analytical results

Saccharin N-(2-acetic acid isopropyl ester) is a synthetic derivative of saccharin, a well-known artificial sweetener. The molecular formula for this compound is C₁₂H₁₃NO₅S, and it features a benzisothiazole structure that contributes to its sweetening properties. It is classified as an irritant and is primarily used in laboratory settings for research purposes .

The chemical reactivity of saccharin N-(2-acetic acid isopropyl ester) can be characterized by several types of reactions:

- Esterification: The compound can undergo hydrolysis in the presence of water or acidic conditions, breaking down into saccharin and acetic acid.

- Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, which are common in organic chemistry.

- Oxidation-Reduction: Depending on the conditions, the compound may also be involved in oxidation-reduction reactions, particularly when reacting with strong oxidizing agents.

The synthesis of saccharin N-(2-acetic acid isopropyl ester) typically involves:

- Esterification Reaction: This process involves reacting saccharin with acetic acid and an alcohol (isopropanol) under acidic conditions. The reaction can be catalyzed by various acids such as sulfuric acid.Example reaction:

- Purification: Following synthesis, the product may require purification through techniques such as recrystallization or chromatography to remove unreacted starting materials and by-products.

Saccharin N-(2-acetic acid isopropyl ester) finds applications primarily in research settings. Some notable uses include:

- Proteomics Research: It serves as a specialty product for various proteomic analyses due to its unique chemical structure .

- Flavoring Agent: As a derivative of saccharin, it may also be considered for use in food products as a non-caloric sweetener.

Several compounds share structural similarities with saccharin N-(2-acetic acid isopropyl ester). Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Saccharin | C₇H₅NO₃S | Widely used artificial sweetener |

| Aspartame | C₁₄H₁₈N₂O₅ | Low-calorie sweetener; dipeptide structure |

| Sucralose | C₁₂H₁₉Cl₃O₈ | Chlorinated sucrose derivative; heat stable |

Uniqueness of Saccharin N-(2-acetic acid isopropyl ester)

Saccharin N-(2-acetic acid isopropyl ester) stands out due to its specific functional groups that enhance its solubility and stability compared to other sweeteners. Its unique structure allows it to serve specialized roles in research that other compounds may not fulfill.

Crystal structure analysis represents a fundamental research tool for understanding the solid-state properties and intermolecular interactions of Saccharin N-(2-acetic acid isopropyl ester). X-ray crystallography and Cambridge Structural Database analysis reveal that saccharin derivatives can adopt multiple crystal forms with distinct hydrogen bonding patterns [1] [2]. The compound exhibits a molecular formula of C₁₂H₁₃NO₅S with a molecular weight of 283.30 g/mol [1] [3] [4].

Crystal structure determination shows that the compound crystallizes with specific unit cell parameters that depend on the crystallization conditions and solvent environment [1] [5]. The hydrogen bonding networks in the crystal lattice are critical for understanding the structural stability and potential polymorphic behavior [2] [6]. Analysis of similar saccharin derivatives reveals that the presence of the isopropyl ester group influences the packing arrangements through both hydrophobic interactions and steric effects [7].

Comparative crystallographic studies demonstrate that saccharin derivatives can form isostructural crystals when structural modifications do not disrupt the primary hydrogen bonding motifs [6]. The benzisothiazole core maintains consistent geometric parameters across different derivatives, with the N-substitution patterns primarily affecting the external packing arrangements [8].

| Crystallographic Parameter | Typical Range | Research Application |

|---|---|---|

| Unit cell dimensions | 7-20 Å | Polymorph identification |

| Space group symmetry | P-1 to P21/c | Packing analysis |

| Hydrogen bond distances | 2.6-3.2 Å | Interaction strength |

| Molecular planarity | <15° deviation | Conformational analysis |

Structure-Activity Relationship Studies

Structure-activity relationship investigations of Saccharin N-(2-acetic acid isopropyl ester) reveal critical insights into the molecular determinants of biological activity. Systematic substitution studies demonstrate that the methylene linker between the saccharin nitrogen and aromatic substituents is essential for maintaining potent biological activity [9] [10].

Research comparing N-alkyl, N-benzyl, and N-benzoyl methylene saccharin derivatives shows distinct activity profiles [9]. The prenyl group (3-methylbut-2-en-1-yl) substitution exhibits exceptional selectivity against tumor-related carbonic anhydrase isoforms IX and XII, with nanomolar potency and complete selectivity over off-target isoforms I and II [9]. In contrast, removal of the methylene linker results in dramatic activity loss, emphasizing the importance of conformational flexibility [9].

Conformational analysis reveals that the isopropyl ester functionality provides additional degrees of freedom that may influence binding interactions with target proteins [11] [12]. The ester bond rotation exhibits characteristic torsional preferences that depend on the molecular context and surrounding substituents [11]. Statistical modeling of rotamer distributions shows that the mean position and circular standard deviation of the ester bond depend significantly on flanking group interactions [11].

| Derivative Type | Activity Profile | Key SAR Insight |

|---|---|---|

| N-Alkyl derivatives | Moderate CA IX/XII selectivity | Prenyl shows optimal activity [9] |

| N-Benzyl derivatives | Enhanced flexibility-dependent activity | Methylene linker critical [9] |

| Opened ring forms | Significantly reduced activity | Ring constraint essential [9] |

| Triazole-linked variants | Poor without additional methylene | Flexibility compensation required [9] |

Conformational Analysis Research

Conformational analysis of Saccharin N-(2-acetic acid isopropyl ester) employs advanced computational and experimental techniques to understand molecular flexibility and dynamic behavior. Density functional theory calculations using B3LYP/6-31G* methodology provide detailed insights into the conformational preferences of the ester side-chain [13] [14] [15].

NMR J-coupling analysis combined with statistical modeling reveals that the acetate ester conformation depends heavily on molecular context, with flanking groups playing a dominant role in determining rotational preferences [11]. The ester bond rotation exhibits multiple accessible conformations with distinct energy barriers, typically ranging from 12-33 kJ/mol depending on the substitution pattern [11].

Molecular dynamics simulations validate experimental conformational models and provide detailed temporal information about conformational exchange processes [11] [9]. These studies demonstrate that conformational transitions occur on microsecond timescales and significantly influence biological activity [16] [17]. The conformational flexibility of the isopropyl ester group allows adaptive binding to protein active sites, explaining the enhanced activity compared to more rigid analogs [9].

Statistical modeling using various probability density functions (von Mises, wrapped Cauchy, uniform distributions) enables quantitative description of conformational disorder [11]. Platykurtic models provide more precise estimates of conformational width compared to traditional approaches [11].

N-Substituted Saccharin Derivatives Comparative Analysis

Comparative analysis of N-substituted saccharin derivatives reveals systematic structure-activity relationships that inform rational drug design approaches. The saccharin scaffold serves as a privileged framework for developing selective carbonic anhydrase inhibitors with enhanced tumor selectivity [9] [18] [19].

Systematic comparison of substitution patterns demonstrates that conformational flexibility is paramount for biological activity [9]. N-alkyl derivatives with simple alkyl chains show moderate activity, while N-benzyl derivatives with methylene linkers exhibit significantly enhanced potency [9]. The critical importance of the methylene spacer is demonstrated by the complete loss of activity when direct N-phenyl substitution is employed [9].

Triazole-linked derivatives illustrate the principle of flexibility compensation [9]. While direct triazole attachment results in poor activity, insertion of an additional methylene group between the triazole and phenyl ring restores biological activity, highlighting the importance of conformational freedom [9].

Ring-opening strategies that convert the cyclic benzisothiazole to linear sulfonamide forms result in dramatic activity reduction [9]. This finding emphasizes that the cyclic constraint of the saccharin core is essential for optimal binding interactions [9]. However, some opened forms with specific substitution patterns can recover partial activity, suggesting that alternative binding modes may be accessible [9].

Molecular Scaffold Modification Strategies

Molecular scaffold modification strategies for saccharin derivatives encompass systematic approaches to enhance biological activity, selectivity, and pharmacological properties. The development of aza-bioisosteres represents a significant advancement in saccharin chemistry, creating new chiral centers and modifying pharmacological profiles [20].

Methylene linker insertion represents the most successful modification strategy, providing essential conformational degrees of freedom that enable optimal positioning within protein binding sites [9]. This modification is critical across multiple derivative classes and represents a fundamental design principle for saccharin-based inhibitors.

Triazole ring introduction through copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid library synthesis but requires careful consideration of conformational constraints [9] [21]. The rigid triazole core necessitates additional flexibility elements, typically achieved through methylene spacers, to maintain biological activity [9].

Electronic conjugation disruption strategies involve interrupting π-electron delocalization between the saccharin core and aromatic substituents [9]. This approach generally improves binding flexibility and prevents unfavorable electronic effects that can reduce activity [9].

Aza-bioisosteric replacement strategies involve substituting sulfonyl oxygen atoms with nitrogen, creating novel chiral sulfonimidamide derivatives [20]. These modifications introduce stereochemical diversity and alter hydrogen bonding patterns, potentially leading to improved selectivity profiles and modified ADMET properties [20].

| Strategy | Structural Impact | Activity Outcome | Design Principle |

|---|---|---|---|

| Methylene insertion | Adds conformational freedom | Essential for activity | Flexibility enables binding |

| Triazole introduction | Rigid linker addition | Requires compensation | Rigid elements need flexibility |

| Ring opening | Removes cyclic constraint | Activity reduction | Constraints often essential |

| Aza-replacement | Creates chiral centers | Modified properties | Bioisosterism modulates profile |

Stereochemical diversification through chiral center creation at the sulfur atom provides an additional dimension for structure-activity relationship studies [20]. Diastereomeric pairs exhibit differential pharmacological properties, including different logD values, plasma protein binding, and solubility profiles [20]. This approach enables fine-tuning of drug-like properties while maintaining the essential saccharin pharmacophore.